molecular formula C25H34O9Si B13443982 (2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid

(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid

Cat. No.: B13443982
M. Wt: 506.6 g/mol
InChI Key: MCOAJCKGJAQXNG-BPRIEMQGSA-N
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Description

The compound “(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid” is a complex organic molecule. This compound features a bicyclic structure with multiple functional groups, including silyl ether, hydroxyl, and ester groups. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, introduction of the silyl ether group, and esterification with the propenoic acid derivative. Typical reaction conditions may include:

    Formation of the bicyclic core: This step might involve a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the silyl ether group: This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Esterification: The final esterification step could involve the reaction of the hydroxyl group with the acetyloxy-methoxyphenyl-propenoic acid derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or DIBAL-H (diisobutylaluminum hydride).

    Substitution: Reagents like TBAF (tetrabutylammonium fluoride) for deprotection of the silyl ether group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of a deprotected hydroxyl group or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: A similar compound with slight variations in the functional groups.

    (2E)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid: Another similar compound with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or synthetic utility compared to similar compounds.

Properties

Molecular Formula

C25H34O9Si

Molecular Weight

506.6 g/mol

IUPAC Name

[(1R,3R,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octan-4-yl] (E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H34O9Si/c1-15(26)31-17-10-8-16(12-18(17)30-5)9-11-21(27)33-22-19-13-25(29,23(28)32-19)14-20(22)34-35(6,7)24(2,3)4/h8-12,19-20,22,29H,13-14H2,1-7H3/b11-9+/t19-,20-,22+,25-/m1/s1

InChI Key

MCOAJCKGJAQXNG-BPRIEMQGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2[C@H]3C[C@@](C[C@H]2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2C3CC(CC2O[Si](C)(C)C(C)(C)C)(C(=O)O3)O)OC

Origin of Product

United States

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